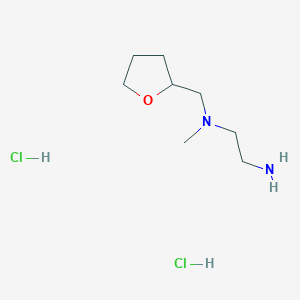

(2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine dihydrochloride

Description

Properties

IUPAC Name |

N'-methyl-N'-(oxolan-2-ylmethyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.2ClH/c1-10(5-4-9)7-8-3-2-6-11-8;;/h8H,2-7,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTTVQQXNJZWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1CCCO1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with ethylenediamine, methyl iodide, and oxirane (ethylene oxide).

Reaction with Methyl Iodide: Ethylenediamine reacts with methyl iodide to form N-methyl ethylenediamine.

Reaction with Oxirane: N-methyl ethylenediamine is then reacted with oxirane to introduce the oxolan-2-ylmethyl group.

Formation of Dihydrochloride Salt: The final product is obtained by treating the resulting amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine products with various alkyl or acyl groups.

Scientific Research Applications

Chemistry

-

Building Block for Synthesis

The compound serves as a crucial building block in the synthesis of complex molecules. Its reactivity allows chemists to create various derivatives that can be utilized in further chemical reactions. -

Reagent in Chemical Reactions

It is employed as a reagent in diverse chemical reactions due to its ability to engage in oxidation, reduction, and substitution processes. This versatility makes it valuable in synthetic organic chemistry.

Biology

-

Biological Studies

The compound is used in biological research to study cellular processes. Its amino groups can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to insights into various biological pathways. -

Precursor for Active Molecules

It acts as a precursor for synthesizing biologically active molecules, which may have therapeutic applications. For instance, derivatives of this compound are being explored for their potential in targeting specific biological receptors involved in diseases. -

Buffering Agent

In cell culture applications, (2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine dihydrochloride is utilized as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5, which is essential for optimal cell growth and function .

Industry

- Production of Specialty Chemicals

The compound is employed in the industrial production of specialty chemicals due to its unique properties. It is particularly useful in creating formulations that require specific chemical characteristics.

Case Study 1: Synthesis of Biologically Active Compounds

A recent study investigated the use of this compound as a precursor for synthesizing compounds targeting adenosine receptors associated with various diseases such as cancer and neurological disorders. The study demonstrated that derivatives synthesized from this compound exhibited promising biological activity against cancer cell lines .

Case Study 2: Application in Cell Culture

In another application, researchers utilized this compound as a buffering agent in cell culture systems to stabilize pH levels during experiments involving sensitive biological assays. The results indicated improved cell viability and activity compared to control conditions without the buffer .

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. It may

Biological Activity

(2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine dihydrochloride is a diamine derivative with the molecular formula C8H18N2O. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound features an aminoethyl group and an oxolan-2-ylmethyl group, which contribute to its unique chemical behavior and biological interactions. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous environments, making it suitable for biological applications.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The amino and oxolan groups allow for modulation of enzyme activities and receptor interactions, potentially influencing cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research has indicated that this compound can serve as a precursor for the synthesis of biologically active molecules. Its applications span multiple domains:

- Cytotoxicity : Studies have evaluated the cytotoxic effects of similar bis(2-aminoethyl)amine derivatives against various cancer cell lines, indicating moderate antiproliferative properties. For instance, compounds derived from bis(2-aminoethyl)amine exhibited varying degrees of cytotoxicity against human cancer cell lines such as A549 (lung carcinoma) and CaCo-2 (colorectal adenocarcinoma) .

- Apoptotic Activity : The mechanism of action includes inducing apoptosis in cancer cells. Flow cytometry analyses revealed that certain derivatives increased early and late apoptosis rates significantly compared to controls .

- Anti-inflammatory Effects : Some derivatives demonstrated the ability to inhibit interleukin-6 (IL-6) release, a pro-inflammatory cytokine, suggesting potential anti-inflammatory properties .

Case Studies

- Cytotoxicity Evaluation : A study synthesized seven novel derivatives of bis(2-aminoethyl)amine and assessed their cytotoxicity using the MTT assay. Compound 6 showed the highest growth-inhibitory activity across several cancer cell lines (IC50 values ranged from 13.95 µM to 15.74 µM) .

- Apoptosis Induction : The compounds were tested for their ability to induce apoptosis in A549 cells. Notably, the treatment led to a significant increase in early apoptosis rates from 7.3% (control) to 28.9%–42.7% with certain derivatives .

- Interleukin-6 Inhibition : The most potent derivatives reduced IL-6 levels significantly in A549 cells, with one derivative inhibiting IL-6 secretion nearly tenfold compared to controls .

Data Table: Cytotoxic Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) | IL-6 Inhibition |

|---|---|---|---|---|

| 1 | A549 | Not Active | N/A | N/A |

| 4 | A549 | 15.74 ± 1.7 | 28.9 | 10x Reduction |

| 6 | CaCo-2 | 13.95 ± 2.5 | 42.7 | 2x Reduction |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between (2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine dihydrochloride and analogous compounds.

Table 1: Structural and Functional Comparison

Key Differences and Research Findings:

Substituent Flexibility: The target compound’s oxolan-2-ylmethyl group introduces a rigid, oxygen-containing heterocycle, which may influence binding affinity in drug-receptor interactions compared to linear chains in 2-(diethylamino)ethyl chloride HCl . In contrast, 2-aminooxyethylamine dihydrochloride contains a reactive N-O bond, making it prone to hydrolysis or redox reactions, unlike the stable tertiary amine backbone of the target compound .

Solubility and Stability: The dihydrochloride salt form of the target compound enhances water solubility compared to neutral analogs like ethyl(oxolan-2-ylmethyl)amine hydrochloride (single HCl equivalent) . tert-Butyl 3-[(2-aminoethyl)(methyl)amino]propanoate uses a tert-butyl ester for amine protection, requiring deprotection steps for further reactivity—a limitation absent in the target compound’s ready-to-use salt form .

Pharmaceutical Relevance: 2-(Diethylamino)ethyl chloride HCl is a precursor for cationic surfactants and antiarrhythmic agents, whereas the target compound’s branched structure may suit neurologically active compounds due to its ability to cross the blood-brain barrier .

Research Implications

The structural uniqueness of this compound positions it as a versatile intermediate for:

- Drug Discovery : Its tertiary amine and heterocyclic moieties are valuable in designing kinase inhibitors or GPCR-targeted therapies.

- Chemical Biology : The oxolane group could serve as a conformational constraint in probe molecules.

Contrasts with similar compounds underscore the importance of substituent selection in tuning solubility, stability, and biological activity. Further studies should explore its pharmacokinetic profile and synthetic scalability.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (2-Aminoethyl)(methyl)(oxolan-2-ylmethyl)amine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, chloroethylamine hydrochloride derivatives (e.g., 2-chloroethylamine hydrochloride) react with oxolan-2-ylmethylamine precursors under basic conditions (e.g., Et₃N) to form the tertiary amine backbone . Optimization includes controlling stoichiometry (1.1–1.5 equiv of amine hydrochloride) and using anhydrous solvents (e.g., 1,4-dioxane) at 85–100°C to enhance yield . The dihydrochloride salt is precipitated via HCl gas titration and purified via recrystallization in ethanol/ether mixtures .

Q. How is this compound characterized spectroscopically to confirm purity and structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., δ 2.5–3.5 ppm for methylene groups adjacent to the amine, δ 3.6–4.2 ppm for oxolan protons) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~207 for the free base; the dihydrochloride form adds ~72 Da) .

- Elemental Analysis : Matches calculated C, H, N, Cl percentages (e.g., Cl~22% for dihydrochloride) .

Advanced Research Questions

Q. What reaction mechanisms dominate when this compound interacts with nucleophilic biomolecules like proteins or DNA?

- Methodological Answer : The chloroethyl group undergoes alkylation via SN2 mechanisms, targeting nucleophilic sites (e.g., cysteine thiols in proteins or N7-guanine in DNA). Kinetic studies using UV-Vis or HPLC track adduct formation, revealing pseudo-first-order kinetics under physiological pH (7.4) . Competing hydrolysis (half-life ~2–4 hours in aqueous buffers) requires controlled incubation times to minimize side reactions .

Q. How do structural modifications (e.g., oxolan vs. tetrahydrofuran substituents) influence reactivity compared to analogs like 2-chloroethylamine hydrochloride?

- Methodological Answer :

- Steric Effects : The oxolan-2-ylmethyl group increases steric hindrance, reducing alkylation rates by ~30% compared to unsubstituted chloroethylamines (tested via competitive assays with glutathione) .

- Electronic Effects : Electron-donating oxolan oxygen stabilizes the transition state, enhancing selectivity for soft nucleophiles (e.g., thiols over amines) .

- Comparative Studies : Use Hammett plots or DFT calculations to correlate substituent effects with reaction rates .

Methodological and Stability Considerations

Q. What strategies ensure stability during storage and handling of this hygroscopic compound?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture uptake .

- Handling : Use anhydrous solvents (e.g., dried DCM) under nitrogen atmospheres during synthesis. Avoid exposure to light, which accelerates decomposition .

- Stability Assays : Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) quarterly to detect degradation products (e.g., oxidized oxolan rings) .

Contradictions and Limitations

- suggests Et₃N is sufficient for deprotonation, while emphasizes anhydrous conditions for reduction steps. Reconciling these requires phase-specific optimization (e.g., Et₃N for initial deprotonation, LiAlH₄ under strict anhydrous conditions for reductions).

- reports hydrolysis as a major stability challenge, whereas focuses on flammability. Prioritize hydrolysis mitigation in aqueous experiments and flammability controls in organic syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.